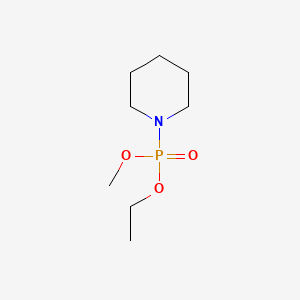

Piperidinophosphonic acid ethyl methyl ester

Description

Properties

CAS No. |

90202-82-7 |

|---|---|

Molecular Formula |

C8H18NO3P |

Molecular Weight |

207.21 g/mol |

IUPAC Name |

1-[ethoxy(methoxy)phosphoryl]piperidine |

InChI |

InChI=1S/C8H18NO3P/c1-3-12-13(10,11-2)9-7-5-4-6-8-9/h3-8H2,1-2H3 |

InChI Key |

GSMAFMVZTZRIIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(N1CCCCC1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidinophosphonic acid ethyl methyl ester typically involves the reaction of piperidine with phosphonic acid derivatives. One common method is the esterification of phosphonic acid with ethyl and methyl alcohols in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and catalysts to ensure efficient and high-yield synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Piperidinophosphonic acid ethyl methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester functionalities to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted piperidine compounds .

Scientific Research Applications

Piperidinophosphonic acid ethyl methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of piperidinophosphonic acid ethyl methyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share key features with piperidinophosphonic acid ethyl methyl ester, differing primarily in substituents, backbone modifications, or ester groups:

Key Observations:

Phosphonate vs. Phosphate Backbones: Unlike the phosphate derivative in , this compound contains a phosphonic acid group (P=O bond), which enhances hydrolytic stability compared to phosphates .

Ester Group Reactivity: The ethyl and methyl ester groups in the target compound likely exhibit intermediate hydrolysis rates compared to bulkier esters (e.g., diisopropylaminoethyl in ) and smaller esters like FAMEs .

Biological Activity: The diisopropylaminoethyl substituent in confers neurotoxic properties, whereas the piperidine ring in the target compound may enhance binding to biological receptors (e.g., G-protein-coupled receptors) .

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for identifying such compounds, as demonstrated in and for fatty acid esters. The methyl ester group in the target compound would produce distinct fragmentation patterns in MS, while the piperidine ring would show characteristic proton signals in ¹H-NMR .

Biological Activity

Piperidinophosphonic acid ethyl methyl ester (PPA-EME) is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

PPA-EME is characterized by the following chemical structure:

- Chemical Formula : C8H16N1O4P

- Molecular Weight : 207.19 g/mol

The compound features a piperidine ring, which is known for its role in various biological systems, and a phosphonic acid moiety that contributes to its bioactivity.

PPA-EME exhibits biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. The phosphonic acid group can mimic phosphate groups in biological systems, allowing PPA-EME to interact with enzymes such as phosphatases and kinases. This interaction can lead to modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Antimicrobial Activity

Research has indicated that PPA-EME possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that PPA-EME could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

PPA-EME has shown promise in reducing inflammation. In vitro studies using macrophage cell lines indicated that treatment with PPA-EME resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Neuroprotective Properties

Another area of interest is the neuroprotective effect of PPA-EME. Research involving neuronal cell cultures exposed to oxidative stress demonstrated that PPA-EME significantly reduced cell death and oxidative damage. The compound appears to enhance cellular antioxidant defenses, potentially through the upregulation of endogenous antioxidant enzymes.

Case Studies

- In Vivo Model for Antimicrobial Activity : A study conducted on mice infected with Staphylococcus aureus showed that administration of PPA-EME at doses of 10 mg/kg resulted in a significant reduction in bacterial load compared to controls. Histological analysis revealed less tissue damage and inflammation in treated mice.

- Neuroprotection in Alzheimer's Disease Models : In a transgenic mouse model of Alzheimer's disease, PPA-EME treatment improved cognitive function as assessed by maze tests and reduced amyloid plaque deposition in the brain. This suggests potential therapeutic applications for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of Piperidinophosphonic acid ethyl methyl ester?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structural integrity. For example, NMR is critical for verifying the phosphonate moiety, with typical shifts between 20–30 ppm for alkyl phosphonates .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ GC-MS with polar capillary columns (e.g., cyanosilicone-based) to assess purity and detect degradation products. Derivatization may not be required if the compound is sufficiently volatile .

- Elemental Analysis : Validate elemental composition (C, H, N, P) to confirm synthetic accuracy, especially when discrepancies arise in spectroscopic data .

Q. What solvent systems optimize extraction and purification of this compound from reaction mixtures?

- Methodological Answer :

- Biphasic Solvent Systems : Adapt the Bligh-Dyer method by homogenizing the crude product in a chloroform-methanol-water mixture (2:1:0.8 v/v). The phosphonate ester will partition into the chloroform layer, which can be isolated and evaporated under reduced pressure .

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% ethyl acetate) for further purification. Monitor fractions via TLC (Rf ~0.5 in 50% ethyl acetate/hexane) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved under varying catalytic conditions?

- Methodological Answer :

- Deuterated Solvent Screening : Test the compound in deuterated chloroform (CDCl) versus dimethyl sulfoxide (DMSO-d) to identify solvent-induced shifts or tautomerization. For example, piperidine ring protons may exhibit downfield shifts in DMSO due to hydrogen bonding .

- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to detect dynamic processes (e.g., ring puckering) that obscure signals. Slow conformational exchanges often resolve into distinct peaks at lower temperatures .

- Cross-Validation with X-ray Crystallography : If available, compare NMR data with crystal structures to confirm stereoelectronic effects .

Q. What mechanistic insights explain yield variability in synthesizing this compound using different phosphonic acid precursors?

- Methodological Answer :

- Steric and Electronic Analysis : Compare precursors like methylphosphonic acid versus bulkier analogs. Steric hindrance at the phosphorus center can reduce nucleophilic substitution efficiency, lowering yields. Use DFT calculations to model transition-state geometries .

- Catalytic Optimization : Screen catalysts (e.g., triethylamine, DBU) to enhance reactivity. For example, DBU may deprotonate intermediates more effectively, accelerating esterification .

- Reaction Monitoring : Employ in-situ NMR to track phosphonate intermediate formation and identify rate-limiting steps .

Q. How do hydrolytic stability studies inform storage protocols for this compound?

- Methodological Answer :

- Accelerated Degradation Testing : Incubate the compound in buffered solutions (pH 3–10) at 40°C for 48 hours. Analyze hydrolyzed products (e.g., free phosphonic acid) via LC-MS to determine pH-dependent degradation rates .

- Anhydrous Storage : Store under argon in sealed vials with molecular sieves (3Å) to minimize moisture ingress. Conduct periodic purity checks via GC-MS .

- Stabilizer Additives : Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation in aqueous formulations .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodological Answer :

- Isotopic Pattern Analysis : Compare experimental isotopic distributions (e.g., peaks) with theoretical simulations (using tools like NIST MS Interpreter). Deviations may indicate adduct formation (e.g., sodium/potassium) or fragmentation .

- High-Resolution MS (HRMS) : Use HRMS (Q-TOF or Orbitrap) to resolve mass accuracy within 1 ppm. For example, a deviation >5 ppm suggests contamination or incorrect elemental assignment .

Experimental Design Considerations

Q. What controls are essential for reproducibility in catalytic esterification of this compound?

- Methodological Answer :

- Blank Reactions : Run catalyst-free and substrate-free controls to identify side reactions (e.g., self-condensation of alcohols).

- Internal Standards : Add deuterated analogs (e.g., methyl-d phosphonate) to quantify reaction efficiency via NMR or GC-MS .

- Kinetic Profiling : Collect time-point samples (0–24 hours) to construct reaction progress curves and identify optimal termination points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.